molecular formula C22H28ClFO4 B14133612 16-epi-Clobetasol CAS No. 61319-46-8

16-epi-Clobetasol

Cat. No.: B14133612
CAS No.: 61319-46-8
M. Wt: 410.9 g/mol
InChI Key: FCSHDIVRCWTZOX-CXSFZGCWSA-N
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Description

16-epi-Clobetasol is a synthetic corticosteroid, structurally related to clobetasol propionate. It is primarily used in dermatology for its potent anti-inflammatory and immunosuppressive properties. This compound is a stereoisomer of clobetasol, differing in the configuration at the 16th carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 16-epi-Clobetasol involves multiple steps, starting from a suitable steroidal precursor. The key steps include:

    Hydroxylation: Introduction of hydroxyl groups at specific positions.

    Halogenation: Incorporation of halogen atoms, such as chlorine and fluorine.

    Esterification: Formation of ester bonds to enhance the compound’s stability and bioavailability.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

16-epi-Clobetasol undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of ketones to hydroxyl groups.

    Substitution: Replacement of halogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium iodide in acetone.

Major Products

The major products formed from these reactions include various hydroxylated, halogenated, and esterified derivatives of this compound.

Scientific Research Applications

16-epi-Clobetasol has a wide range of applications in scientific research:

    Chemistry: Used as a reference compound in analytical chemistry for method development and validation.

    Biology: Studied for its effects on cellular processes, including inflammation and immune response.

    Medicine: Investigated for its therapeutic potential in treating inflammatory skin conditions like psoriasis and eczema.

    Industry: Utilized in the formulation of topical creams and ointments for dermatological use.

Mechanism of Action

16-epi-Clobetasol exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it modulates the expression of specific genes. The primary molecular targets include:

    Phospholipase A2: Inhibition reduces the production of pro-inflammatory mediators like prostaglandins and leukotrienes.

    Cytokines: Suppression of pro-inflammatory cytokines such as interleukins and tumor necrosis factor-alpha.

Comparison with Similar Compounds

Similar Compounds

    Clobetasol Propionate: The parent compound, widely used in dermatology.

    Betamethasone: Another potent corticosteroid with similar anti-inflammatory properties.

    Fluocinonide: A corticosteroid with a comparable mechanism of action.

Uniqueness

16-epi-Clobetasol is unique due to its specific stereochemistry, which may influence its binding affinity and potency. This stereoisomeric variation can result in differences in pharmacokinetics and pharmacodynamics compared to its analogs.

Properties

CAS No.

61319-46-8

Molecular Formula

C22H28ClFO4

Molecular Weight

410.9 g/mol

IUPAC Name

(8S,9R,10S,11S,13S,14S,16R,17R)-17-(2-chloroacetyl)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C22H28ClFO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,24)17(26)10-20(16,3)22(12,28)18(27)11-23/h6-7,9,12,15-17,26,28H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,17+,19+,20+,21+,22+/m1/s1

InChI Key

FCSHDIVRCWTZOX-CXSFZGCWSA-N

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CCl)O)C)O)F)C

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)O)C)O)F)C

Origin of Product

United States

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